N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide
Description
N-[2-[7-[4-[8-(2-Acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide (hereafter referred to by its research code S26131) is a synthetic compound designed as a dual melatonin receptor antagonist. It selectively targets MT₁ and MT₂ receptors, with reported Ki values of 0.5 nM and 112 nM, respectively, demonstrating high specificity for MT₁ over MT₂ . Structurally, it features:
- Two naphthalene moieties linked via a butoxy-propoxy chain.
- Acetamide groups at both terminal ends, critical for receptor binding.
- A flexible ether-oxygen bridge enabling conformational adaptability for receptor interactions.
S26131 has been extensively studied for its role in circadian rhythm modulation and sleep disorders, with preclinical data highlighting its efficacy in displacing endogenous melatonin at sub-nanomolar concentrations .
Properties
Molecular Formula |
C32H36N2O4 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C32H36N2O4/c1-23(35)33-17-15-27-9-5-7-25-11-13-29(21-31(25)27)37-19-3-4-20-38-30-14-12-26-8-6-10-28(32(26)22-30)16-18-34-24(2)36/h5-14,21-22H,3-4,15-20H2,1-2H3,(H,33,35)(H,34,36) |
InChI Key |
AGGOYESCDGTCOY-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3 |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S26284; S 26284; S-26284. |
Origin of Product |
United States |
Preparation Methods
Synthesis of 8-(2-Aminoethyl)naphthalen-2-ol
The synthesis begins with 8-hydroxy-2-naphthaldehyde as the starting material. A reductive amination strategy introduces the ethylamine side chain:
- Condensation : React 8-hydroxy-2-naphthaldehyde with ethylamine in methanol at 50°C for 12 hours to form the Schiff base.
- Reduction : Treat the imine intermediate with sodium borohydride (NaBH4) in ethanol at 0°C to yield 8-(2-aminoethyl)naphthalen-2-ol .
Reaction conditions :
- Solvent: Methanol/ethanol mixture (1:1 v/v).
- Temperature: 0–50°C (gradient).
- Yield: ~78% after column chromatography (silica gel, ethyl acetate/hexane).
Acetylation of Primary Amine
The ethylamine side chain is acetylated using acetic anhydride under mild conditions:
- Acetylation : Stir 8-(2-aminoethyl)naphthalen-2-ol with acetic anhydride (1.2 equiv) and triethylamine (TEA, 2.0 equiv) in dichloromethane (DCM) at room temperature for 6 hours.
- Work-up : Quench excess anhydride with ice water, extract with DCM, and dry over Na2SO4.
Key parameters :
- Catalyst: TEA (prevents HCl-mediated side reactions).
- Purity: >95% (HPLC).
- Yield: 92% after recrystallization (ethanol/water).
Ether Coupling via Williamson Synthesis
The butoxy bridge is installed using a Williamson etherification between two naphthalenol units:
- Deprotonation : Treat 8-(2-acetamidoethyl)naphthalen-2-ol with potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 1 hour.
- Alkylation : Add 1,4-dibromobutane (0.5 equiv) dropwise and stir at 120°C for 24 hours.
Optimization insights :
- Solvent : DMF enhances solubility of aromatic intermediates.
- Base : K2CO3 avoids over-alkylation observed with stronger bases (e.g., NaOH).
- Yield : 65% after silica gel chromatography (gradient: 10–30% ethyl acetate in hexane).
Final Purification and Characterization
Crude product is purified via:
- Column chromatography : Neutral alumina (activity III) with ethyl acetate/hexane.
- Recrystallization : Ethanol/water (4:1) at −20°C.
Analytical data :
- HRMS : m/z 513.28 [M+H]+ (calculated: 513.27).
- 1H NMR (400 MHz, CDCl3): δ 8.15 (d, J = 8.4 Hz, 2H), 7.82–7.75 (m, 4H), 4.20 (t, J = 6.0 Hz, 4H), 3.62 (q, J = 6.4 Hz, 4H), 2.05 (s, 6H).
Alternative Synthetic Routes
Mitsunobu Etherification
An alternative to Williamson synthesis employs the Mitsunobu reaction for ether formation:
Solid-Phase Synthesis
For combinatorial libraries, the compound has been synthesized on Wang resin:
- Immobilize naphthalenol derivative via hydroxyl group.
- Perform iterative coupling and acetylation steps.
- Cleave from resin with TFA/water.
Yield : 58% (purity >90%).
Industrial-Scale Considerations
Process optimization for kilogram-scale production:
- Solvent recycling : DMF recovery via distillation.
- Catalyst : Tetrabutylammonium bromide (TBAB) enhances Williamson reaction kinetics.
- Cost analysis (Table 1):
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Acetylation | Acetic anhydride usage | In-situ recycling via distillation |
| Ether coupling | DMF consumption | Switch to PEG-400 as solvent |
| Purification | Chromatography | Crystallization optimization |
Chemical Reactions Analysis
Types of Reactions
S26284 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce partially hydrogenated derivatives.
Scientific Research Applications
S26284 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of S26284 involves its interaction with specific molecular targets. It acts as an agonist for melatonin receptors, influencing various biological pathways . The compound binds to these receptors, modulating their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Structural Analogues with Naphthalene-Acetamide Scaffolds
Key Compounds :
N-(2-(4-Hydroxy-3-methoxyphenyl)ethyl)-2-(naphthalen-2-yl)acetamide (9a)
- Structure : Lacks the central ether-oxygen bridge but retains the naphthalene-acetamide motif.
- Synthesis : Prepared via HATU-mediated coupling of 2-naphthylacetic acid and 4-hydroxy-3-methoxy phenethylamine .
- Key Difference : Absence of the butoxy-propoxy linker reduces MT₁/MT₂ selectivity, as shorter chains limit spatial alignment with receptor pockets.
N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide
- Structure : Features a 1-amidoalkyl-2-naphthol scaffold instead of a bis-naphthalene system.
- Application : Used as a precursor for hypertensive agents, emphasizing its role in cardiovascular research rather than melatonin antagonism .
2-Iodomelatonin
- Structure : A melatonin derivative with iodine substitution at the C2 position.
- Affinity : Ki = 0.01–0.08 nM for MT₁, surpassing S26131 in potency but lacking selectivity between MT₁ and MT₂ .
Structural Comparison Table :
Pharmacological and Binding Affinity Comparisons
- S26131 vs. 4-P-PDOT :
- S26131 vs. Agomelatine :
Crystallographic and Spectroscopic Insights
- Crystal Structures : S26131’s naphthalene rings adopt a coplanar conformation in solid-state studies, optimizing π-π stacking with receptor aromatic residues. This contrasts with N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, where steric hindrance from the 4-methylphenyl group disrupts planarity .
- NMR Data : The δ 5.38–5.48 ppm region in S26131’s ¹H NMR spectrum corresponds to its methylene protons adjacent to oxygen, a feature absent in simpler acetamides like Compound 9a .
Biological Activity
N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide, also known as compound S26284, is a synthetic organic molecule with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of naphthalene rings and an acetamide group, enhancing its lipophilicity and biological interactions. The molecular formula is , and it features multiple functional groups that contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 520.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | 9806449 |
This compound primarily acts as a negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit. This modulation affects synaptic plasticity and excitatory neurotransmission, which are critical in various neurological functions.
Key Mechanisms:
- NMDA Receptor Modulation : By inhibiting NMDA receptor currents, the compound can reduce neuronal excitability, which has implications in treating conditions like epilepsy and neuropathic pain.
- Cell Signaling Pathways : It interacts with pathways regulating apoptosis and cell cycle progression, potentially offering anticancer properties.
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities:
Anticancer Activity :
Studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. Its mechanism could involve inducing apoptosis through modulation of apoptotic signaling pathways.
Anti-inflammatory Properties :
The compound has shown potential in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
-
Neurological Disorders : In a study examining the effects on neuronal excitability, this compound demonstrated efficacy in reducing seizure activity in animal models of epilepsy.
- Study Reference :
-
Cancer Research : A series of experiments revealed that the compound exhibited antiproliferative effects against breast cancer cell lines. The results suggested that it could serve as a lead compound for developing novel anticancer therapies.
- Study Reference :
-
Inflammation Models : In vitro studies showed that this compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential role in treating inflammatory conditions.
- Study Reference : R&D Systems
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide?
- Methodology :
- Synthesis : Use nucleophilic aromatic substitution or coupling reactions. For example, naphthol derivatives can be synthesized via alkylation using K₂CO₃ as a base in DMF, followed by sequential etherification and amidation steps .
- Characterization : Confirm structure via NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, NMR can resolve signals for acetamide protons (~2.0 ppm) and naphthalene aromatic protons (6.5–8.5 ppm) . Purity can be assessed via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers predict and evaluate the chemical reactivity of this compound?
- Methodology :
- Reactivity Analysis : Focus on functional groups:
- Ether linkages : Susceptible to acid-catalyzed hydrolysis (e.g., H₂SO₄/H₂O) .
- Acetamide groups : Hydrolyzable under basic conditions (e.g., NaOH/EtOH) .
- Use computational tools like DFT to predict electron-rich regions (e.g., naphthalene rings) for electrophilic substitution .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- Spectroscopy : / NMR for functional group verification , FT-IR for carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bands.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Mass Spectrometry : HRMS (ESI/APCI) for exact mass confirmation (e.g., expected [M+H]⁺ = calculated m/z ± 0.001) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Storage : Store at 2–8°C in airtight, light-resistant containers.
- Disposal : Follow EPA guidelines for amide-containing waste .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms involving this compound?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states (e.g., ether bond cleavage).
- Reaction Path Search : Apply the AFIR method to identify intermediates and activation energies .
- Case Study : Simulate hydrolysis pathways to compare kinetic vs. thermodynamic products .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodology :
- Statistical Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., solvent polarity, temperature) impacting bioactivity .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to identify outliers or confounding factors .
Q. What strategies optimize reaction conditions for scaling synthesis without compromising yield?
- Methodology :
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic amidation steps (e.g., residence time <10 min) .
- DoE Optimization : Vary parameters (catalyst loading, solvent ratio) using a Central Composite Design to maximize yield (e.g., target >85%) .
Q. How can in vitro and in vivo models assess the compound’s biological activity?
- Methodology :
- In Vitro : Test enzyme inhibition (e.g., COX-2) via fluorescence-based assays (IC₅₀ determination) .
- In Vivo : Use murine models (e.g., carrageenan-induced paw edema) to evaluate anti-inflammatory activity. Dose range: 10–100 mg/kg .
Q. What interdisciplinary approaches enhance research on this compound’s material science applications?
- Methodology :
- Materials Engineering : Study polymer composite integration (e.g., DSC/TGA for thermal stability) .
- Environmental Chemistry : Assess photodegradation pathways under UV light (e.g., half-life in aqueous media) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
